[Mpa1, D-Tyr(Et)2, Aib7]OT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Mpa1, D-Tyr(Et)2, Aib7]OT is a synthetic analogue of oxytocin, a nonapeptide hormone and neurotransmitter. This compound is designed to mimic or modify the biological activity of oxytocin by incorporating specific amino acid substitutions. The modifications include β-mercaptopropionic acid (Mpa) at position 1, D-tyrosine (ethylated) at position 2, and α-aminoisobutyric acid (Aib) at position 7. These changes can enhance the stability, selectivity, and potency of the compound for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Mpa1, D-Tyr(Et)2, Aib7]OT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[Mpa1, D-Tyr(Et)2, Aib7]OT can undergo various chemical reactions, including:
Oxidation: The thiol group in β-mercaptopropionic acid can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The ethyl group on D-tyrosine can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and various alkylated derivatives .
Scientific Research Applications
[Mpa1, D-Tyr(Et)2, Aib7]OT has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating oxytocin receptors and related signaling pathways.
Medicine: Potential therapeutic applications in conditions like autism, anxiety, and social disorders due to its ability to influence oxytocinergic signaling.
Industry: Utilized in the development of novel peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of [Mpa1, D-Tyr(Et)2, Aib7]OT involves its interaction with oxytocin receptors (OTRs). The compound binds to OTRs, which are G-protein-coupled receptors, and can either mimic or inhibit the effects of natural oxytocin. This binding can activate or block various intracellular signaling pathways, including those involving phospholipase C (PLC), inositol trisphosphate (IP3), and calcium release. These pathways ultimately lead to physiological responses such as uterine contractions, milk ejection, and social bonding behaviors .
Comparison with Similar Compounds
Similar Compounds
[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT: Another oxytocin analogue with modifications at positions 7 and 9, enhancing its selectivity and potency.
[Mpa1, cis-Apc2, Val4]AVP: An analogue of arginine vasopressin with modifications at positions 2 and 4, showing high antiuterotonic activity.
Uniqueness
[Mpa1, D-Tyr(Et)2, Aib7]OT is unique due to its specific combination of amino acid substitutions, which confer distinct pharmacological properties. The presence of α-aminoisobutyric acid (Aib) at position 7 enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C44H69N11O12S2 |
---|---|
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-N-[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C44H69N11O12S2/c1-8-24(5)36-42(65)50-27(14-15-32(45)56)38(61)51-30(20-33(46)57)39(62)52-31(41(64)55-44(6,7)43(66)53-28(18-23(3)4)37(60)48-21-34(47)58)22-69-68-17-16-35(59)49-29(40(63)54-36)19-25-10-12-26(13-11-25)67-9-2/h10-13,23-24,27-31,36H,8-9,14-22H2,1-7H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,65)(H,51,61)(H,52,62)(H,53,66)(H,54,63)(H,55,64)/t24-,27-,28-,29-,30-,31-,36-/m0/s1 |
InChI Key |
OGLIRWYQKYWIBI-YGTZAJLESA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.